2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose

Metabolic glycoengineering Membrane permeability Sialic acid precursor delivery

Ac4ManNAc (CAS 76375-61-6) is the peracetylated, cell-permeable prodrug of ManNAc that passively diffuses into cells, where cytosolic esterases release free ManNAc to drive sialic acid biosynthesis. Unlike polar ManNAc, Ac4ManNAc achieves 600-fold higher intracellular delivery, enabling efficient metabolic glycoengineering, up to 900-fold increase in CMP-Neu5Ac pools, and differential modulation of chemosensitivity (e.g., >20-fold IC50 shift for 5-FU in normal MCF-10A cells). This high-purity (≥98%) compound is the reference standard for preclinical sialic acid-deficiency programs and bioorthogonal chemistry controls. Choose Ac4ManNAc for superior bioavailability and proven in-vivo efficacy.

Molecular Formula C16H23NO10
Molecular Weight 389.35 g/mol
CAS No. 76375-61-6
Cat. No. B3057062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose
CAS76375-61-6
Synonyms2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose
Ac4-NAcMan
Molecular FormulaC16H23NO10
Molecular Weight389.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13+,14-,15-,16?/m1/s1
InChIKeyOVPIZHVSWNOZMN-KJAHXBPPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose (Ac4ManNAc) – A Peracetylated N‑Acetyl‑D‑Mannosamine for Metabolic Glycoengineering & Sialic Acid Biosynthesis


2‑Acetamido‑1,3,4,6‑tetra‑O‑acetyl‑2‑deoxy‑D‑mannopyranose (common abbreviation Ac4ManNAc, CAS 76375‑61‑6) is a fully acetylated derivative of N‑acetyl‑D‑mannosamine (ManNAc), the committed metabolic precursor of all sialic acids in mammalian cells [1]. The four O‑acetyl groups mask the hydroxyls of the mannopyranose ring, substantially increasing the molecule's lipophilicity and passive membrane permeability. Ac4ManNAc serves as a caged biosynthetic precursor: after passive diffusion into cells, cytosolic esterases remove the acetyl groups to release free ManNAc, which then enters the sialic acid pathway to form CMP‑Neu5Ac and cell‑surface sialoglycoconjugates [2]. This prodrug‑like strategy distinguishes Ac4ManNAc from non‑acetylated ManNAc and underpins its widespread use in metabolic glycoengineering, rare‑sugar synthesis, and disease‑model studies.

Why 2‑Acetamido‑1,3,4,6‑tetra‑O‑acetyl‑2‑deoxymannopyranose Cannot Be Replaced by Generic Hexosamine Peracetates or the Non‑Acetylated Parent for Sialic Acid Engineering


The non‑acetylated parent, N‑acetyl‑D‑mannosamine (ManNAc), is highly polar and penetrates cell membranes very poorly, limiting its utility in live‑cell metabolic engineering despite being the natural biosynthetic precursor [1]. Simply substituting Ac4ManNAc with peracetylated glucosamine (Ac4GlcNAc) or galactosamine (Ac4GalNAc) analogs is ineffective because these sugars feed into different biosynthetic routes (UDP‑GlcNAc / UDP‑GalNAc pathways) that cannot generate sialic acids. Furthermore, other peracetylated ManNAc analogs (e.g., Ac4F3‑NAcMan or Ac4ManNAz) carry distinct N‑acyl modifications that alter metabolic efficiency, cytotoxicity profile, and the chemical structure of the resulting cell‑surface sialosides [2]. Therefore, procurement decisions must be based on quantitative, comparator‑backed evidence that proves the specific performance advantages of Ac4ManNAc for the intended application.

Quantitative Comparator Evidence for 2‑Acetamido‑1,3,4,6‑tetra‑O‑acetyl‑2‑deoxymannopyranose: Uptake, Metabolic Conversion, Cytotoxicity, and In‑Vivo Rescue


Cellular Uptake Efficiency: Ac4ManNAc Exhibits 600‑Fold Higher Uptake Than Non‑Acetylated ManNAc

Ac4ManNAc demonstrated approximately 600‑fold greater cellular uptake efficiency compared to the non‑acetylated parent compound N‑acetyl‑D‑mannosamine (ManNAc) in mammalian cell culture [1]. The peracetylated form passively diffuses across the plasma membrane due to its increased lipophilicity, whereas the free hydroxyl groups of ManNAc severely restrict membrane crossing. This difference translates directly into substantially higher intracellular ManNAc availability for sialic acid biosynthesis.

Metabolic glycoengineering Membrane permeability Sialic acid precursor delivery

Metabolic Conversion Efficiency: Acetylated ManNAc Analogues Are Metabolized Up to 900‑Fold More Efficiently Than Non‑Acetylated Precursors

In a systematic characterization of ManNAc analogue metabolism, Jones et al. (2004) reported that acetylated ManNAc analogues—including Ac4ManNAc—are metabolized up to 900‑fold more efficiently into sialic acid end products than their non‑acetylated natural counterparts [1]. The acetyl groups serve as transient protecting groups that enable passive cell entry; once inside, esterase cleavage regenerates free ManNAc, which is rapidly shunted into the sialic acid biosynthetic pathway. The study further demonstrated that >80% of the acetylated analogue is sequestered in a cellular reservoir, allowing sustained precursor release while minimizing acute toxicity.

Sialic acid biosynthesis Metabolic flux Prodrug activation

Cytotoxicity Profile: Ac4ManNAc (IC50 0.08 mM) Is Less Potently Cytotoxic and Reversibly Cytostatic Compared to Ac4F3‑NAcMan (IC50 0.02 mM, Irreversible)

A direct head‑to‑head comparison by Schwartz et al. (1983) evaluated the growth inhibitory effects of Ac4ManNAc and its N‑trifluoroacetyl analog (Ac4F3‑NAcMan) in Friend murine erythroleukemia cells [1]. Ac4F3‑NAcMan inhibited cellular replication with an IC50 of 0.02 mM, whereas Ac4ManNAc required a 4‑fold higher concentration (IC50 0.08 mM) to achieve comparable growth arrest. More critically, the cytotoxicity induced by Ac4ManNAc was relatively reversible—cells regained normal growth after compound washout—whereas Ac4F3‑NAcMan produced irreversible cytotoxicity as judged by cloning efficiency assays. The two analogs also differed in their biochemical sites of action: Ac4F3‑NAcMan caused accumulation of CMP‑Neu5Ac, while Ac4ManNAc increased free Neu5Ac levels, suggesting distinct inhibitory mechanisms.

Cytotoxicity Cell viability Sialic acid metabolism inhibition

In‑Vivo Disease Rescue: Ac4ManNAc Restores Muscle Phenotype in a Mouse Model of Sialic Acid‑Deficient Myopathy More Efficiently Than Non‑Acetylated Natural Compounds

Malicdan et al. (2011) screened several synthetic sugar compounds for their ability to increase sialylation in a DMRV/hIBM (GNE myopathy) mouse model and found that tetra‑O‑acetylated N‑acetylmannosamine (Ac4ManNAc) increased cell sialylation most efficiently [1]. In vivo oral administration of Ac4ManNAc resulted in a more dramatic and measurable improvement in muscle phenotype compared to non‑acetylated natural compounds (ManNAc, Neu5Ac, sialyllactose). The study demonstrated prevention of intracellular inclusions, reduction of amyloid‑β and polyubiquitin aggregates, and restoration of muscle sialylation levels. These findings established Ac4ManNAc as the lead compound for pharmacological sialic acid replacement therapy in GNE myopathy.

Hereditary inclusion body myopathy GNE myopathy Sialic acid supplementation Pre‑clinical efficacy

High‑Impact Application Scenarios for 2‑Acetamido‑1,3,4,6‑tetra‑O‑acetyl‑2‑deoxymannopyranose Based on Quantitative Differentiation Evidence


Metabolic Glycoengineering for Selective Modulation of Anticancer Drug Sensitivity

Ac4ManNAc's 600‑fold uptake advantage over non‑acetylated ManNAc [1] enables efficient glycoengineering of tumor and normal cells. When used to pre‑treat cells, Ac4ManNAc increased the IC50 of 5‑fluorouracil by >20‑fold in normal MCF‑10A cells while leaving MDA‑MB‑231 cancer cells unchanged, thereby widening the therapeutic window [2]. This differential response cannot be replicated with non‑acetylated ManNAc due to insufficient intracellular delivery.

Pharmacological Sialic Acid Replacement Therapy in GNE Myopathy (DMRV/hIBM)

In a transgenic mouse model of GNE myopathy, oral Ac4ManNAc restored muscle sialylation and prevented histopathological hallmarks (rimmed vacuoles, amyloid aggregates) more effectively than equimolar doses of natural ManNAc, Neu5Ac, or sialyllactose [3]. This in‑vivo efficacy profile makes Ac4ManNAc the reference compound for preclinical development of sialic acid‑deficiency therapies.

High‑Efficiency Synthesis of Sialylated Glycoconjugates and Vaccines

Ac4ManNAc serves as a metabolic precursor that drives intracellular CMP‑Neu5Ac pools up to 900‑fold more efficiently than non‑acetylated ManNAc [4], enabling cost‑effective production of sialylated recombinant glycoproteins, glycolipid antigens, and conjugate vaccines in engineered mammalian or insect cell systems. The compound's solubility in DMSO, DMF, and chloroform (melting point 145–148°C, HPLC purity ≥98.5%) [5] facilitates straightforward formulation into cell‑culture media.

Metabolic Labelling of Cell‑Surface Sialic Acids for Imaging and Click Chemistry

Ac4ManNAc's balanced cytotoxicity profile (IC50 0.08 mM, reversible) compared to more toxic N‑acyl analogs (e.g., Ac4F3‑NAcMan IC50 0.02 mM, irreversible) [6] makes it the preferred carrier scaffold when evaluating novel N‑acyl modifications for metabolic labelling. Researchers can use Ac4ManNAc as a non‑toxic control to benchmark the efficiency and toxicity of azido‑, alkynyl‑, or diazirine‑modified ManNAc derivatives in bioorthogonal chemistry applications.

Quote Request

Request a Quote for 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.